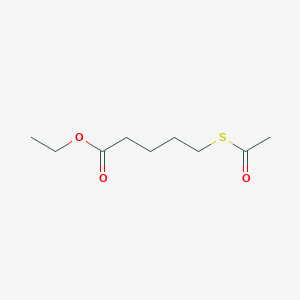

Ethyl 5-(Acetylthio)pentanoate

Description

Ethyl 5-(Acetylthio)pentanoate is a sulfur-containing ester derivative characterized by an acetylthio (-SAc) group at the fifth carbon of a pentanoate backbone.

Properties

Molecular Formula |

C9H16O3S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

ethyl 5-acetylsulfanylpentanoate |

InChI |

InChI=1S/C9H16O3S/c1-3-12-9(11)6-4-5-7-13-8(2)10/h3-7H2,1-2H3 |

InChI Key |

QKFPWOOANGYIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCSC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-(Acetylthio)pentanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction involves the combination of 5-(Acetylthio)pentanoic acid with ethanol under acidic conditions to form the ester and water as a byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester into alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(Acetylthio)pentanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in manufacturing processes

Mechanism of Action

The mechanism of action of Ethyl 5-(Acetylthio)pentanoate involves its interaction with molecular targets through its ester and acetylthio functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compounds below share the ethyl pentanoate backbone but differ in substituents, influencing their physicochemical properties and applications:

Pharmacological and Functional Properties

- Indole Derivatives (e.g., Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate): Bromine substitution enables further functionalization, making it a candidate for anticancer agents targeting DNA or protein kinases .

- Quinazolinone Derivatives: The fused quinazolinone system in suggests interactions with nucleic acids or ATP-binding pockets in kinases .

Physicochemical Properties

- Ethyl pentanoate: Exhibits low hydrophobicity (log P ~2.5), contributing to its volatility and use in flavorings. Its oral release is influenced by ethanol concentration in matrices .

- Halogenated Derivatives (e.g., Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate): Chlorine and fluorine atoms increase lipophilicity (log P >3), enhancing membrane permeability and metabolic stability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetylthio (-SAc) group participates in thiol-disulfide exchange and alkylation reactions :

-

Disulfide Formation : Reacts with thiols (RSH) to form mixed disulfides, releasing acetic acid :

-

Alkylation : Reacts with alkyl halides (R-X) in basic conditions to form thioether derivatives .

Table 1: Nucleophilic Substitution Pathways

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Thiol-disulfide | Thiols (e.g., cysteine), pH 7–9 | Mixed disulfide derivatives |

| Alkylation | Alkyl halides, K₂CO₃, DMF | Thioether analogs |

Oxidation Reactions

The acetylthio group oxidizes to sulfoxides or sulfones under controlled conditions :

-

Mild Oxidation (H₂O₂, RT): Forms sulfoxide (-S(O)-).

-

Strong Oxidation (KMnO₄, acidic): Yields sulfone (-SO₂-).

Table 2: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (3%) | RT, 12 h | Ethyl 5-(Sulfinyl)pentanoate |

| KMnO₄ | H₂SO₄, 60°C | Ethyl 5-(Sulfonyl)pentanoate |

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or alkaline conditions :

-

Acidic Hydrolysis : Cleaves the thioester bond, yielding pentanoic acid and ethanethiol acetate.

-

Alkaline Hydrolysis : Produces sodium pentanoate and acetylthiolate.

Degradation Pathways:

Thermal Stability : Decomposes above 150°C, releasing volatile sulfur compounds (e.g., SO₂).

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 5-(Acetylthio)pentanoate be optimized to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., α-bromoaldehyde derivatives) and reaction conditions. For example, using NaI as a catalyst in refluxing ethanol with K₂CO₃ as a base can enhance nucleophilic substitution efficiency . Purification via column chromatography (e.g., EtOAc/NH₄OH eluent) improves purity, though yields may remain moderate (~30-35%) due to competing side reactions. Monitoring reaction progress with TLC and adjusting stoichiometry of reagents (e.g., thiourea in S-alkylation steps) can further optimize outcomes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : H NMR and C NMR are critical for structural confirmation. Key signals include the ester carbonyl ( ppm in C NMR) and acetylthio group protons (-2.6 ppm in H NMR). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1729 cm, S–Ac stretch at ~600-700 cm). Mass spectrometry (HRMS) provides exact mass verification (e.g., m/z calculated for C₉H₁₄O₃S: 214.0664) .

Q. How does the acetylthio group influence the compound’s reactivity compared to other thioesters?

- Methodological Answer : The acetylthio group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions (e.g., hydrolysis or alkylation). Comparative studies with tert-butylsulfinyl or benzylthio derivatives show differences in stability under acidic/basic conditions. Kinetic assays (e.g., monitoring hydrolysis rates via HPLC) can quantify reactivity differences .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data for this compound oxidation pathways?

- Methodological Answer : Discrepancies in oxidation mechanisms (e.g., radical vs. non-radical pathways) require multi-technique validation. Jet-stirred reactor experiments at controlled pressures (e.g., 10 atm) and temperatures (560–1160 K) can isolate intermediate species. Coupling with quantum mechanical calculations (e.g., DFT for transition state analysis) reconciles experimental data with theoretical models .

Q. How can asymmetric synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective synthesis. Asymmetric transfer hydrogenation using [RuCl(-cymene)]₂ with chiral ligands (e.g., TsDPEN) yields enantiomeric excesses >90%. Optical rotation ([α]D) and chiral HPLC validate stereochemical outcomes .

Q. What role does the sulfur atom play in the compound’s combustion behavior?

- Methodological Answer : Sulfur-containing esters exhibit unique combustion intermediates (e.g., SO₂, H₂S). Laminar burning velocity measurements in spherical chambers and detailed kinetic modeling (e.g., 2700+ reactions) identify sulfur’s impact on flame propagation and pollutant formation. Sensitivity analysis prioritizes key reactions (e.g., H-abstraction from the acetylthio group) .

Q. How do steric effects influence the regioselectivity of S-alkylation in this compound derivatives?

- Methodological Answer : Steric hindrance from bulky substituents (e.g., benzyl or naphthyl groups) directs alkylation to less hindered positions. Competitive experiments using substituted bromoesters (e.g., ethyl 5-bromopentanoate vs. 6-bromohexanoate) and GC-MS analysis of product ratios quantify regioselectivity trends .

Methodological Notes

-

Data Tables :

Parameter Value/Technique Reference H NMR (CDCl₃) δ 1.22 (t, 3H), 2.32 (t, 2H) Oxidation Activation Energy ~45 kJ/mol (from JSR experiments) Chiral Resolution Chiralpak AD-H column, hexane/EtOH -

Contradictions : highlights discrepancies in low-temperature oxidation mechanisms, necessitating isotopic labeling (e.g., S) to track sulfur pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.